molecular formula C10H10N2O2 B13102304 Ethyl 2-(2-cyanopyridin-3-YL)acetate

Ethyl 2-(2-cyanopyridin-3-YL)acetate

Cat. No.: B13102304
M. Wt: 190.20 g/mol
InChI Key: XIUCUCOLJZQBAN-UHFFFAOYSA-N
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Description

Ethyl 2-(2-cyanopyridin-3-yl)acetate is a chemical compound with the molecular formula C10H10N2O2 and a molecular weight of 190.2 g/mol It is a pyridine derivative, characterized by the presence of a cyano group at the second position and an ethyl ester group at the third position of the pyridine ring

Preparation Methods

The synthesis of ethyl 2-(2-cyanopyridin-3-yl)acetate can be achieved through several methods. One common approach involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target compound. Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight . Industrial production methods may involve solvent-free reactions or the use of specific catalysts to optimize yield and purity.

Chemical Reactions Analysis

Ethyl 2-(2-cyanopyridin-3-yl)acetate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include bromine, thioglycolic acid, and methanesulfonic acid . For example, oxidative cyclization with bromine in ethyl acetate can produce benzothiazol-2-ylidene derivatives . The compound can also participate in Suzuki–Miyaura coupling reactions, which are widely used for carbon–carbon bond formation . Major products formed from these reactions include heterocyclic compounds and substituted pyridines.

Mechanism of Action

The mechanism of action of ethyl 2-(2-cyanopyridin-3-yl)acetate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act by inhibiting certain enzymes or receptors, leading to the modulation of biochemical pathways . The exact molecular targets and pathways can vary depending on the specific application and the derivatives used.

Comparison with Similar Compounds

Ethyl 2-(2-cyanopyridin-3-yl)acetate can be compared with other similar compounds, such as cyanoacetamides and pyridine derivatives . These compounds share structural similarities but may differ in their reactivity and applications. For example, cyanoacetamides are widely used as precursors for heterocyclic synthesis and exhibit diverse biological activities . The unique combination of the cyano and ethyl ester groups in this compound makes it a valuable compound for specific synthetic and research applications.

Similar Compounds

Properties

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

ethyl 2-(2-cyanopyridin-3-yl)acetate

InChI

InChI=1S/C10H10N2O2/c1-2-14-10(13)6-8-4-3-5-12-9(8)7-11/h3-5H,2,6H2,1H3

InChI Key

XIUCUCOLJZQBAN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=C(N=CC=C1)C#N

Origin of Product

United States

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